![molecular formula C21H14N2O3S B2780386 7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632314-43-3](/img/structure/B2780386.png)
7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with thiazole and pyrrole rings, like the one you mentioned, are common in medicinal chemistry. Thiazoles are five-membered heterocyclic compounds containing three carbon atoms, one sulfur atom, and one nitrogen atom . Pyrroles are also five-membered heterocyclic compounds, but they contain four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole and pyrrole derivatives often involves the reaction of an appropriate precursor with a reagent that can introduce the heterocyclic ring . The exact method would depend on the specific structure of the desired compound.Molecular Structure Analysis
Thiazole and pyrrole rings are planar, and their aromaticity is characterized by the delocalization of π-electrons . The exact structure of “7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of thiazole and pyrrole derivatives can vary widely depending on their substitution patterns . For example, the C-5 atom of a thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The exact physical and chemical properties of “7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Thiazole derivatives have been recognized for their antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to chronic diseases such as cancer and heart disease. The thiazole moiety within the compound structure could potentially act as a free radical scavenger, thereby preventing or slowing the damage caused by oxidative stress .
Antimicrobial and Antifungal Activities
Compounds featuring a thiazole ring have shown significant antimicrobial and antifungal activities. This makes them valuable in the development of new drugs to treat infections caused by bacteria and fungi, especially in an era of increasing antibiotic resistance. The specific substitutions on the thiazole ring can greatly influence the compound’s effectiveness against various microbial strains .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of thiazole derivatives make them potential candidates for the treatment of pain and inflammation. By modulating the biochemical pathways involved in inflammation, such compounds can provide relief from conditions like arthritis and other inflammatory diseases .
Antitumor and Cytotoxic Properties
Thiazole derivatives have been studied for their antitumor and cytotoxic effects. They can be designed to target specific cancer cell lines, offering a pathway to develop new anticancer drugs. The ability to induce cytotoxicity in tumor cells while sparing healthy cells is a key focus of ongoing research in cancer therapy .
Neuroprotective Potential
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s pose a significant challenge to healthcare systems. Thiazole derivatives have shown promise as neuroprotective agents, potentially aiding in the protection of neural tissue and the prevention of neurodegenerative diseases .
Chemical Engineering and Synthesis
In the field of chemical engineering, thiazole derivatives are valuable for their role in the synthesis of complex molecules. They can serve as intermediates in the creation of a variety of bioactive compounds, including those with pharmaceutical applications. The versatility of the thiazole ring allows for a wide range of chemical modifications, enabling the design of molecules with desired properties for specific applications .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Thiazole and pyrrole derivatives are a rich source of biologically active compounds, and research into their synthesis and properties is ongoing . Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the development of safer and more efficient synthetic methods.
Eigenschaften
IUPAC Name |
7-methyl-1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c1-12-7-8-15-14(11-12)18(24)16-17(13-5-3-2-4-6-13)23(20(25)19(16)26-15)21-22-9-10-27-21/h2-11,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENKCIPLUUUHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

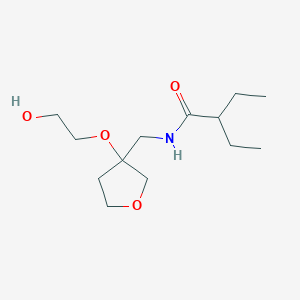
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780305.png)

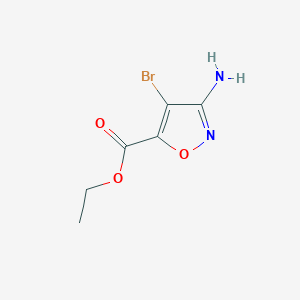
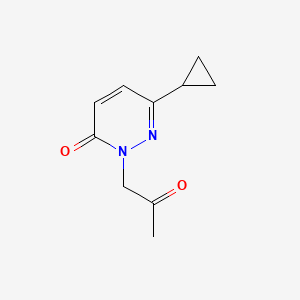

![methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2780311.png)
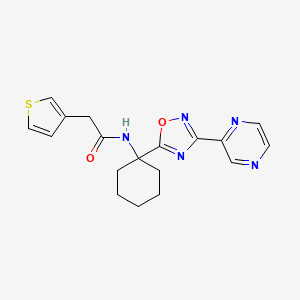
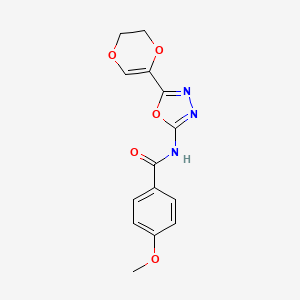
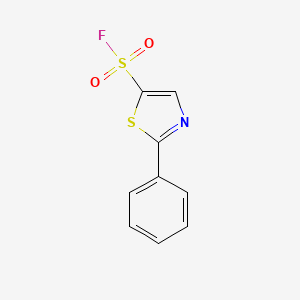

![3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2780323.png)

![3,9-dimethyl-1-(2-methylallyl)-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2780326.png)